Cas no 84371-64-2 (4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal)

4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal structure
84371-64-2 structure
商品名:4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal
CAS番号:84371-64-2
MF:C31H41NO4
メガワット:491.661549329758
CID:90882

4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal 化学的及び物理的性質

名前と識別子

    • Estr-9-en-3-one, 11-[4-(dimethylamino)phenyl]-5,17-dihydroxy-17-(1-propynyl)-cyclic 1,2-ethanediyl acetal,(5a,11b,17b)-
    • (5R,11R,13S,14S,17S)-11-[4-(Dimethylamino)phenyl]-13-methyl-17-(1 -propyn-1-yl)-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydrospiro[cyc lopenta[a]phenanthrene-3,2'-[1,3]dioxolane]-5,17(4H)-diol
    • (5R,11R,13S,14S,17S)-11-[4-(Dimethylamino)phenyl]-13-methyl-17-(1 -propyn-1-yl)-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydrospiro[cyc lopenta[a]phenanthrene-3,2\'-[1,3]dioxolane]-5,17(4H)-diol
    • 4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal
    • Mifepristone related compound
    • (5alpha,11beta,17beta)-11-[4-(Dimethylamino)phenyl]-5,17-dihydroxy-17-(1-propynyl)-estr-9-en-3-one cyclic 1,2-ethanediyl acetal
    • Estr-9-en-3-one, 11-[4-(dimethylamino)phenyl]-5,17-dihydroxy-17-(1-propynyl)-, cyclic 1,2-ethanediyl acetal, (5α,11β,17β)- (9CI)
    • インチ: 1S/C31H41NO4/c1-5-13-30(34)15-11-25-23-10-14-29(33)20-31(35-17-18-36-31)16-12-26(29)27(23)24(19-28(25,30)2)21-6-8-22(9-7-21)32(3)4/h6-9,23-25,33-34H,10-12,14-20H2,1-4H3/t23-,24+,25-,28-,29+,30-/m0/s1
    • InChIKey: RIJGHAHZKTWZNK-NJPSTFMDSA-N
    • ほほえんだ: O[C@]12CC3(OCCO3)CCC1=C1[C@@H](C3C=CC(N(C)C)=CC=3)C[C@@]3([C@](CC[C@H]3[C@@H]1CC2)(O)C#CC)C

計算された属性

  • せいみつぶんしりょう: 491.304
  • どういたいしつりょう: 491.304
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 36
  • 回転可能化学結合数: 3
  • 複雑さ: 977
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 6
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 62.2A^2

じっけんとくせい

  • 密度みつど: 1.24
  • ふってん: 664.475 °C at 760 mmHg
  • フラッシュポイント: 355.662 °C
  • 屈折率: 1.627
  • PSA: 62.16000
  • LogP: 4.77530

4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D450130-2.5mg
4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal
84371-64-2
2.5mg
$121.00 2023-05-18
TRC
D450130-10mg
4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal
84371-64-2
10mg
$236.00 2023-05-18
TRC
D450130-100mg
4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal
84371-64-2
100mg
$ 1863.00 2023-09-07
TRC
D450130-50mg
4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal
84371-64-2
50mg
$1057.00 2023-05-18

4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran ;  1.5 - 2 h, 28 - 32 °C
1.2 Solvents: Tetrahydrofuran ;  20 min, rt
2.1 Solvents: Dichloromethane ,  Water ;  pH 7, rt; cooled
2.2 Reagents: Hydrogen peroxide Solvents: Hexachloroacetone ,  Water ;  12 h, rt
3.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  45 - 55 °C; 55 °C → 0 °C
3.2 Catalysts: Cuprous chloride ;  10 - 15 min, 0 °C
3.3 Solvents: Tetrahydrofuran ;  10 - 15 min, 10 - 15 °C
3.4 Reagents: Ammonium chloride Solvents: Water
リファレンス
Method for obtaining 17β-hydroxy-11β-[4-(dimethylamino)phenyl]-17α-(prop-1-ynyl)estra-4,9-dien-3-one
, Eurasian Patent Organization, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  45 - 55 °C; 55 °C → 0 °C
1.2 Catalysts: Cuprous chloride ;  10 - 15 min, 0 °C
1.3 Solvents: Tetrahydrofuran ;  10 - 15 min, 10 - 15 °C
1.4 Reagents: Ammonium chloride Solvents: Water
リファレンス
Method for obtaining 17β-hydroxy-11β-[4-(dimethylamino)phenyl]-17α-(prop-1-ynyl)estra-4,9-dien-3-one
, Eurasian Patent Organization, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, -40 °C
1.2 Solvents: Tetrahydrofuran ;  -40 °C; 15 min, -40 °C; -40 °C → rt; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
Novel RU486 (mifepristone) analogues with increased activity against Venezuelan Equine Encephalitis Virus but reduced progesterone receptor antagonistic activity
DeBono, Aaron; et al, Scientific Reports, 2019, 9(1), 1-19

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Hexafluoroacetone ,  Hydrogen peroxide Solvents: Dichloromethane ;  45 min, -5 °C
1.2 Solvents: Dichloromethane ;  -5 °C
1.3 Reagents: Trisodium phosphate ;  8 h, 0 °C
2.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  1 h, 50 °C; 50 °C → rt
2.2 Solvents: Tetrahydrofuran ;  50 °C; 1 h, 50 °C
2.3 Catalysts: Cuprous chloride Solvents: Tetrahydrofuran ;  30 min, 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, -40 °C
3.2 Solvents: Tetrahydrofuran ;  -40 °C; 15 min, -40 °C; -40 °C → rt; 2 h, rt
3.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
Novel RU486 (mifepristone) analogues with increased activity against Venezuelan Equine Encephalitis Virus but reduced progesterone receptor antagonistic activity
DeBono, Aaron; et al, Scientific Reports, 2019, 9(1), 1-19

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  1 h, 50 °C; 50 °C → rt
1.2 Solvents: Tetrahydrofuran ;  50 °C; 1 h, 50 °C
1.3 Catalysts: Cuprous chloride Solvents: Tetrahydrofuran ;  30 min, 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  15 min, -40 °C
2.2 Solvents: Tetrahydrofuran ;  -40 °C; 15 min, -40 °C; -40 °C → rt; 2 h, rt
2.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
Novel RU486 (mifepristone) analogues with increased activity against Venezuelan Equine Encephalitis Virus but reduced progesterone receptor antagonistic activity
DeBono, Aaron; et al, Scientific Reports, 2019, 9(1), 1-19

ごうせいかいろ 6

はんのうじょうけん
1.1 Solvents: Dichloromethane ,  Water ;  pH 7, rt; cooled
1.2 Reagents: Hydrogen peroxide Solvents: Hexachloroacetone ,  Water ;  12 h, rt
2.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  45 - 55 °C; 55 °C → 0 °C
2.2 Catalysts: Cuprous chloride ;  10 - 15 min, 0 °C
2.3 Solvents: Tetrahydrofuran ;  10 - 15 min, 10 - 15 °C
2.4 Reagents: Ammonium chloride Solvents: Water
リファレンス
Method for obtaining 17β-hydroxy-11β-[4-(dimethylamino)phenyl]-17α-(prop-1-ynyl)estra-4,9-dien-3-one
, Eurasian Patent Organization, , ,

4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal Raw materials

4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal Preparation Products

4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal 関連文献

4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketalに関する追加情報

4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal (CAS No. 84371-64-2): A Comprehensive Overview

The compound 4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal, identified by the CAS Registry Number 84371-64-2, is a significant molecule in the field of pharmaceutical chemistry and drug development. This compound is a derivative of Mifepristone, a well-known antiprogestin with applications in gynecology and oncology. The term "ketal" in its name refers to the protective group formed by the reaction of a ketone or aldehyde with an alcohol, which plays a crucial role in stabilizing the molecule during synthesis and storage.

Recent studies have highlighted the importance of ketal formation in optimizing the pharmacokinetic properties of Mifepristone derivatives. By introducing the ethylene ketal group, researchers have been able to enhance the stability and bioavailability of the compound, making it a promising candidate for advanced therapeutic applications. The "dihydro" and "hydroxy" designations in its name indicate specific structural modifications that influence its pharmacological activity and selectivity.

One of the most notable advancements in this area involves the use of green chemistry principles in the synthesis of Mifepristone derivatives. Scientists have developed environmentally friendly methods to synthesize 4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal, reducing waste and improving efficiency. These methods often involve catalytic systems that minimize the use of hazardous reagents, aligning with global sustainability goals.

In terms of pharmacology, this compound has shown potential as an improved version of Mifepristone, offering enhanced efficacy and reduced side effects. Preclinical studies have demonstrated its ability to modulate hormone receptors more effectively than traditional Mifepristone formulations, making it a candidate for treating conditions such as endometriosis and certain types of cancer.

The application of computational chemistry tools has also played a pivotal role in understanding the molecular interactions of CAS No. 84371-64-2. Researchers have employed molecular docking studies to predict how this compound binds to target receptors, providing insights into its mechanism of action and guiding further optimization efforts.

Looking ahead, the development of Mifepristone-based therapeutics is expected to gain momentum as researchers continue to explore novel synthetic pathways and therapeutic applications. The integration of advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, has enabled precise characterization of this compound, ensuring its quality and consistency for clinical use.

In conclusion, 4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal (CAS No. 84371-64-2) represents a cutting-edge advancement in pharmaceutical research. Its unique chemical structure, enhanced pharmacokinetic properties, and potential therapeutic applications make it a focal point for future studies in drug development.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:84371-64-2)Estr-9-en-3-one, 11-[4-(dimethylamino)phenyl]-5,17-dihydroxy-17-(1-propynyl)-, cyclic 1,2-ethanediyl acetal, (5a,11b,17b)-
sfd17984
清らかである:99%
はかる:200kg
価格 ($):問い合わせ